molecular formula C18H19FN2 B11408123 1-(2-fluorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole

1-(2-fluorobenzyl)-2-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11408123
M. Wt: 282.4 g/mol
InChI Key: QZAGWJNEUSHATL-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a synthetic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a fluorophenyl group and a methylpropyl group attached to the benzodiazole core

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general steps for the synthesis include:

    Preparation of the starting materials: The fluorophenyl and methylpropyl groups are prepared separately.

    Coupling reaction: The prepared starting materials are subjected to the Suzuki–Miyaura coupling reaction in the presence of a palladium catalyst and a boron reagent.

    Purification: The resulting product is purified using standard techniques such as column chromatography.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[(2-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:

    1-[(4-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE: This compound has a similar structure but with the fluorine atom in a different position on the phenyl ring.

    1-[(2-CHLOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

    1-[(2-FLUOROPHENYL)METHYL]-2-(2-ETHYLPROPYL)-1H-1,3-BENZODIAZOLE: This compound has an ethylpropyl group instead of a methylpropyl group.

The uniqueness of 1-[(2-FLUOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H19FN2

Molecular Weight

282.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C18H19FN2/c1-13(2)11-18-20-16-9-5-6-10-17(16)21(18)12-14-7-3-4-8-15(14)19/h3-10,13H,11-12H2,1-2H3

InChI Key

QZAGWJNEUSHATL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Origin of Product

United States

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